molecular formula C6H12ClF2N B1458805 (1R)-2,2-difluorocyclohexan-1-amine hydrochloride CAS No. 1638744-85-0

(1R)-2,2-difluorocyclohexan-1-amine hydrochloride

Cat. No. B1458805
M. Wt: 171.61 g/mol
InChI Key: INIHWKPDAPMHQD-NUBCRITNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R)-2,2-difluorocyclohexan-1-amine hydrochloride, also known as DFCX, is a chemical compound that has gained significant attention in scientific research due to its potential applications in drug discovery and development. DFCX is a cyclohexylamine derivative that contains two fluorine atoms, which make it a unique molecule with distinct properties. In

Scientific Research Applications

PFAS Removal

Amine-containing sorbents have been studied for their ability to remove perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water. The effectiveness of these sorbents is attributed to electrostatic interactions, hydrophobic interactions, and sorbent morphology. This suggests that amine-functionalized compounds could play a significant role in water treatment technologies (Ateia et al., 2019).

CO2 Capture

Amine-functionalized materials, including metal–organic frameworks (MOFs), have shown promise for CO2 capture due to the strong interaction between CO2 and basic amino functionalities. These materials have been developed using various methods and demonstrate high CO2 sorption capacity, which could be relevant for applications aimed at reducing greenhouse gas emissions (Lin et al., 2016).

Biogenic Amine Detection

The detection of biogenic amine-producing bacteria in foods has been facilitated by molecular methods, which are important for estimating the risk of biogenic amine content. This area of research is crucial for food safety and quality control, indicating potential applications for amine-functionalized compounds in the development of new detection methods (Landete et al., 2007).

Advanced Oxidation Processes

Amine-containing compounds have been reviewed for their roles in advanced oxidation processes, particularly for the degradation of nitrogen-containing hazardous compounds. This suggests potential applications in environmental remediation and the treatment of industrial effluents, where efficient degradation of pollutants is required (Bhat & Gogate, 2021).

properties

IUPAC Name

(1R)-2,2-difluorocyclohexan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11F2N.ClH/c7-6(8)4-2-1-3-5(6)9;/h5H,1-4,9H2;1H/t5-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INIHWKPDAPMHQD-NUBCRITNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)N)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC([C@@H](C1)N)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R)-2,2-difluorocyclohexan-1-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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